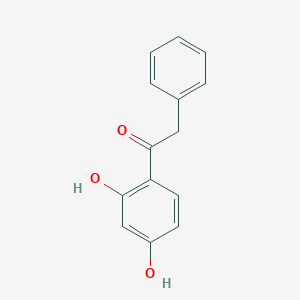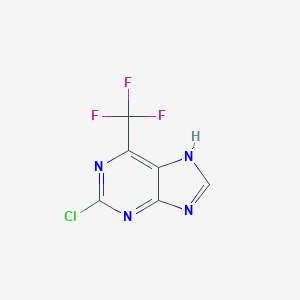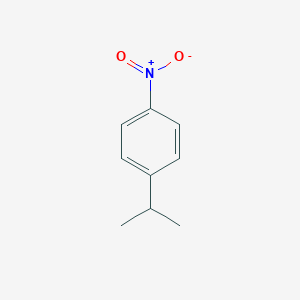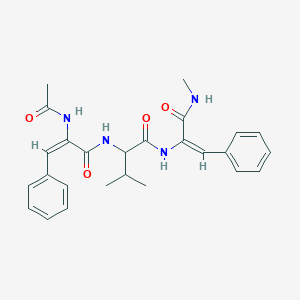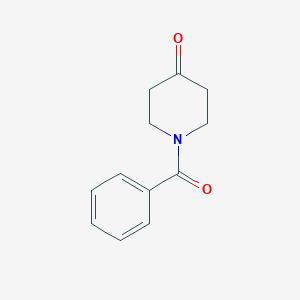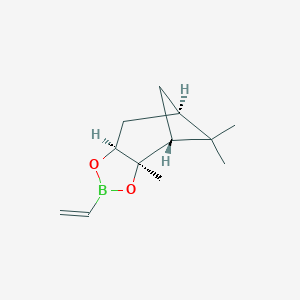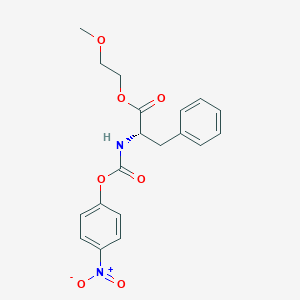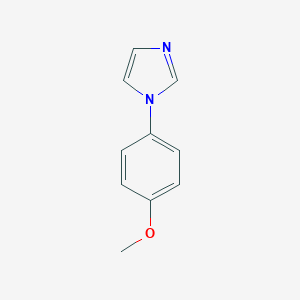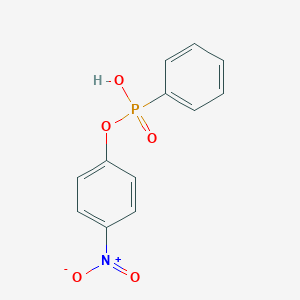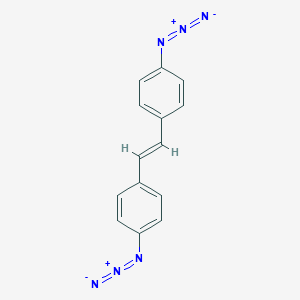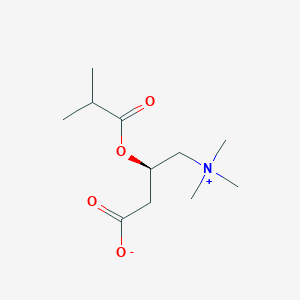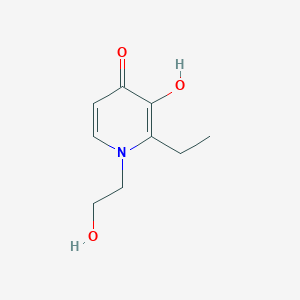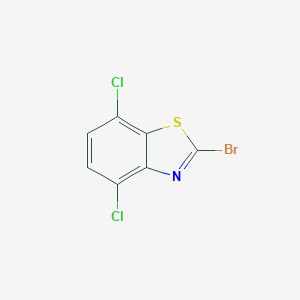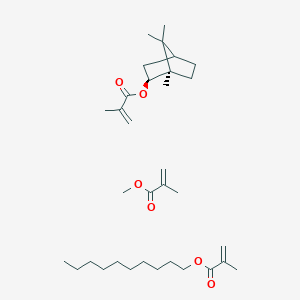
Boneloc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boneloc is a synthetic bone graft substitute that is used in orthopedic surgeries to promote bone growth and repair. It is a biocompatible material that mimics the structure and composition of natural bone, making it an ideal substitute for bone grafts. Boneloc has gained popularity in recent years due to its effectiveness and ease of use in orthopedic surgeries.
Mecanismo De Acción
Boneloc works by providing a scaffold for new bone growth. The material mimics the structure and composition of natural bone, allowing for the infiltration of new bone cells and the formation of new bone tissue. Boneloc also releases calcium and phosphate ions, which are essential for bone growth and repair.
Efectos Bioquímicos Y Fisiológicos
Boneloc has been shown to have several biochemical and physiological effects on bone tissue. Studies have demonstrated that Boneloc enhances osteoblast activity, which is responsible for the formation of new bone tissue. Boneloc also promotes the production of growth factors that are essential for bone growth and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Boneloc in lab experiments is its biocompatibility. The material is non-toxic and does not elicit an immune response, making it an ideal substitute for bone grafts. Boneloc is also easy to use and can be molded to fit the shape of the bone defect. However, one limitation of using Boneloc in lab experiments is that it may not accurately mimic the complex structure and composition of natural bone tissue.
Direcciones Futuras
There are several future directions for the use of Boneloc in orthopedic surgeries. One potential application is in the treatment of bone defects caused by trauma or disease. Boneloc could be used to promote bone growth and repair in these cases, reducing the need for more invasive surgical procedures. Another future direction is the development of new formulations of Boneloc that can be tailored to specific bone defects or patient populations. This could improve the efficacy and safety of the material in orthopedic surgeries.
Métodos De Síntesis
Boneloc is synthesized through a process called sol-gel synthesis. This involves the conversion of a liquid precursor into a solid material through a chemical reaction. The precursor used in the synthesis of Boneloc is typically a mixture of calcium and phosphate ions, which are then combined with other compounds to form a gel. The gel is then dried and heated to produce a solid material that can be used as a bone graft substitute.
Aplicaciones Científicas De Investigación
Boneloc has been extensively studied in scientific research for its effectiveness as a bone graft substitute. In vitro studies have shown that Boneloc promotes the growth of new bone cells and enhances bone regeneration. In vivo studies have also demonstrated the efficacy of Boneloc in promoting bone growth and repair in animal models.
Propiedades
Número CAS |
138366-79-7 |
|---|---|
Nombre del producto |
Boneloc |
Fórmula molecular |
C33H56O6 |
Peso molecular |
548.8 g/mol |
Nombre IUPAC |
decyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;[(1R,2S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H22O2.C14H26O2.C5H8O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4;1-4-5-6-7-8-9-10-11-12-16-14(15)13(2)3;1-4(2)5(6)7-3/h10-11H,1,6-8H2,2-5H3;2,4-12H2,1,3H3;1H2,2-3H3/t10?,11-,14-;;/m0../s1 |
Clave InChI |
IZAVPYQSQCFPOV-JEHXZSQOSA-N |
SMILES isomérico |
CCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)O[C@H]1CC2CC[C@@]1(C2(C)C)C |
SMILES |
CCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C |
SMILES canónico |
CCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C |
Sinónimos |
Boneloc methylmethacrylate-n-decylmethacrylate-isobornylmethacrylate MMA-DMA-IBMA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)
